molecular formula C14H18ClN5O4 B562151 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 CAS No. 1020718-81-3

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4

Cat. No.: B562151
CAS No.: 1020718-81-3
M. Wt: 359.803
InChI Key: KXPSHSVVYGZKAV-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 involves multiple steps. One common method starts with 1,3-dichloro-2-propanol, which is reacted with potassium acetate and ammonium chloride in dimethylformamide (DMF) at 110°C for 10 hours . The resulting product is then treated with triethylamine hydrobromide at 70-80°C for 5-6 hours to yield 1,3-diacetoxy-2-bromopropane . This intermediate is further reacted with 2-amino-6-chloropurine to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting viral DNA replication. It targets viral DNA polymerase, an enzyme crucial for viral DNA synthesis. By incorporating into the viral DNA, it causes chain termination, thereby preventing the virus from replicating .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of famciclovir and penciclovir. Its ability to inhibit viral DNA replication makes it a valuable compound in antiviral drug development .

Properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPSHSVVYGZKAV-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=C1N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661768
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-81-3
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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